molecular formula C27H14FNO8 B6309150 DSP-2;  min. 98% CAS No. 1609395-31-4

DSP-2; min. 98%

Cat. No. B6309150
CAS RN: 1609395-31-4
M. Wt: 499.4 g/mol
InChI Key: HFZLATFWCUOGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of DSP-2 is complex, with a molecular weight of 499.4 . The InChI key for DSP-2 is HFZLATFWCUOGDG-UHFFFAOYSA-N . The structure includes various functional groups and rings, contributing to its unique properties.


Physical And Chemical Properties Analysis

DSP-2 appears as a white to yellow crystalline substance . It is soluble in DMSO . It is stable for at least 2 years after receipt when stored at -20°C .

Mechanism of Action

properties

IUPAC Name

(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H14FNO8/c28-22-10-5-14(29(33)34)11-18(22)25(31)35-16-7-9-21-24(13-16)36-23-12-15(30)6-8-20(23)27(21)19-4-2-1-3-17(19)26(32)37-27/h1-13,30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZLATFWCUOGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC(=O)C6=C(C=CC(=C6)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H14FNO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6'-Hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate

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